molecular formula C16H17N3O2 B2888143 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione CAS No. 2034236-75-2

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2888143
CAS No.: 2034236-75-2
M. Wt: 283.331
InChI Key: JPQQAIBCUQWLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione is a heterocyclic compound with complex chemical structure

Preparation Methods

Synthetic Routes: : Preparation of this compound typically begins with the synthesis of its core pyrazolo[1,5-a]pyrazine structure, through the reaction of an appropriate diazo compound with a pyrazine derivative under controlled conditions. The reaction conditions must be meticulously optimized to obtain high yields and purity. Industrial Production : On an industrial scale, the compound can be produced through a multi-step synthesis involving the initial formation of intermediate compounds, followed by the final coupling reactions. Catalysts, solvents, and specific temperatures play vital roles in this production process.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions : The oxidation reactions often employ oxidizing agents such as potassium permanganate or chromic acid under acidic or basic conditions. Reduction reactions may utilize hydrogen gas over a palladium catalyst or lithium aluminum hydride. Substitution reactions involve nucleophiles like halides or hydroxides under controlled temperatures and pressures. Major Products : These reactions yield diverse products, such as hydroxylated derivatives, reduced amines, or substituted pyrazolo-pyrazine compounds, depending on the reaction pathways and reagents used.

Scientific Research Applications

Chemistry: : The unique structure of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione makes it a valuable synthetic building block in organic synthesis. It can be employed in the construction of more complex heterocyclic compounds and pharmaceuticals. Biology : This compound’s ability to interact with various biological targets has garnered interest in biochemical studies. It may serve as a scaffold for the development of enzyme inhibitors or receptor ligands. Medicine : Potential therapeutic applications include its role as a precursor in the synthesis of drugs targeting neurological disorders, cancer, or infectious diseases, due to its structural similarity to biologically active molecules. Industry : In industrial settings, it can be used as an intermediate in the synthesis of specialty chemicals, agricultural chemicals, and material science applications.

Comparison with Similar Compounds

Comparison with Others: : When compared to other heterocyclic compounds like pyrazoles, pyrazines, and pyrimidines, 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione stands out due to its unique fused ring structure and substitution pattern. Similar Compounds : Similar compounds include pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]pyrazines. the distinct molecular architecture of this compound imparts unique chemical and biological properties, making it a compound of significant interest.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(13-4-2-1-3-5-13)6-7-16(21)18-10-11-19-14(12-18)8-9-17-19/h1-5,8-9H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQQAIBCUQWLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.